molecular formula C11H10F4O3 B507994 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid CAS No. 438466-00-3

3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid

Cat. No.: B507994
CAS No.: 438466-00-3
M. Wt: 266.19g/mol
InChI Key: UJRKOQZRAZJBIT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 2,2,3,3-tetrafluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the tetrafluoropropoxy group may enhance its binding affinity and specificity to these targets, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid is unique due to its specific substitution pattern and the presence of the tetrafluoropropoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(2,2,3,3-tetrafluoropropoxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4O3/c12-10(13)11(14,15)6-18-5-7-2-1-3-8(4-7)9(16)17/h1-4,10H,5-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRKOQZRAZJBIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COCC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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